

Application Notes and Protocols for the Quantification of Sodium Hydrogen Adipate

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Compound of Interest

Compound Name: Sodium hydrogen adipate

Cat. No.: B101022

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Introduction

Sodium hydrogen adipate (monosodium adipate) is the monosodium salt of adipic acid, a dicarboxylic acid crucial in the polymer industry, particularly for the synthesis of nylon-6,6.[1] It also finds applications as a food acidity regulator, gelling agent, and in pharmaceutical formulations.[2] Accurate quantification of **sodium hydrogen adipate** in various mixtures—from industrial process streams to final products—is essential for quality control, process optimization, and regulatory compliance.

This document provides detailed application notes and experimental protocols for four common analytical techniques used to quantify **sodium hydrogen adipate**: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a highly versatile and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds. For **sodium hydrogen adipate**, which exists as the adipate anion and sodium cation in solution, Reverse-Phase HPLC (RP-HPLC) or Ion-Exclusion Chromatography are most suitable. The method offers excellent sensitivity and selectivity, especially when coupled with a Mass Spectrometry (MS) detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

- Advantages: High sensitivity and selectivity, suitable for complex matrices, and can be coupled with various detectors (UV, MS).
- Disadvantages: Requires more expensive instrumentation and solvents compared to titration. The adipate ion lacks a strong UV chromophore, so detection at low wavelengths (around 200 nm) or using an MS detector is necessary for high sensitivity.[3]

Quantitative Data Summary: HPLC

Parameter	Typical Value	Comments
Linearity Range	0.1 - 5 mg/L	For LC-MS methods, excellent linearity is achievable.[3]
Method Detection Limit (MDL)	≤ 0.06 mg/L	Demonstrates high sensitivity with MS detection.[3]
Resolution (Rs)	≥ 2.6	Baseline separation from similar dicarboxylic acids can be achieved.[3]
Recovery	95% - 105%	Typical range for validated HPLC methods in various matrices.

Experimental Protocol: HPLC-MS

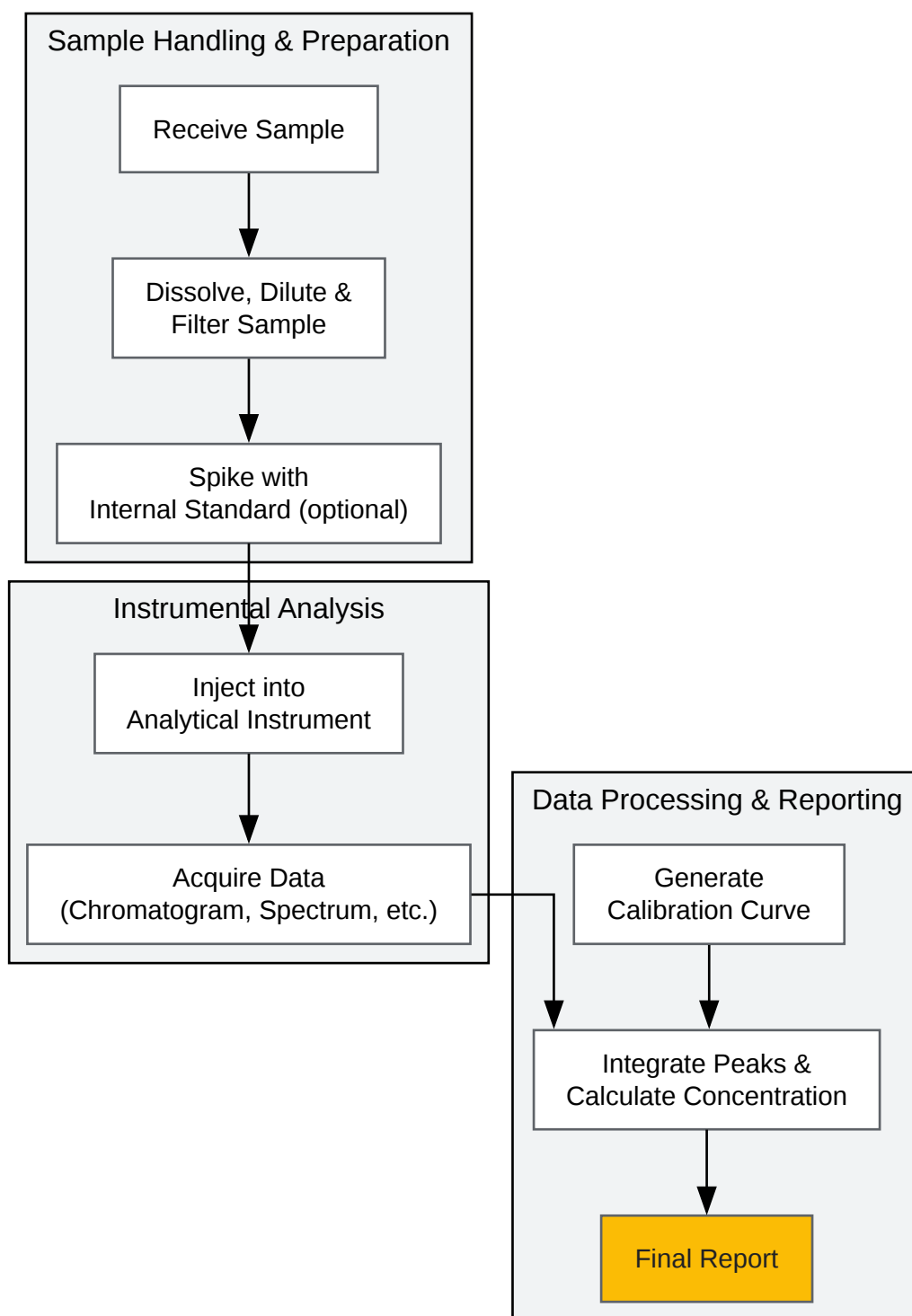
This protocol is adapted for the analysis of adipic acid and is suitable for **sodium hydrogen adipate**.

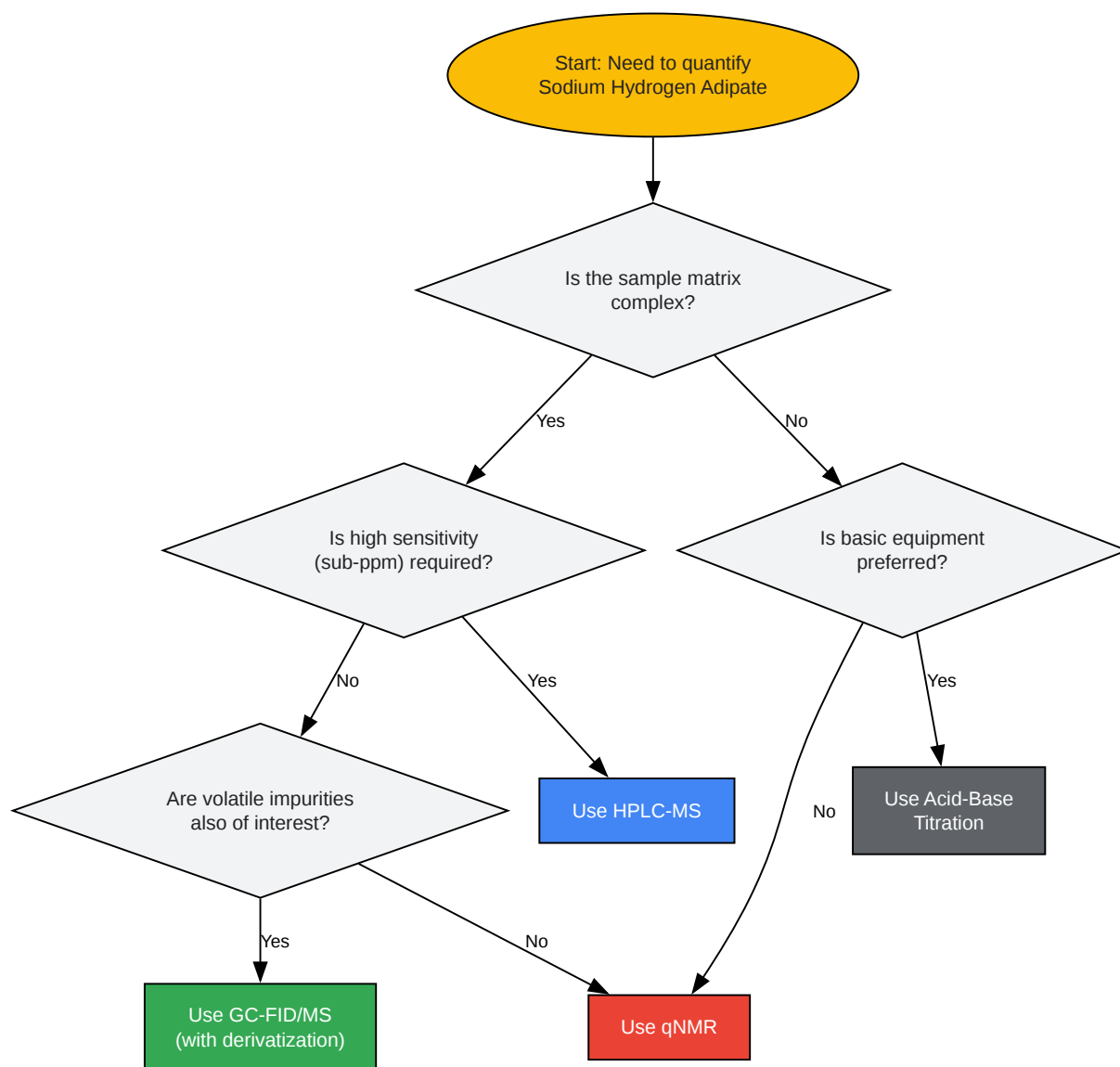
- Instrumentation:
 - HPLC system with a binary pump, autosampler, and column oven.
 - Mass Spectrometer with an Electrospray Ionization (ESI) source.
 - Recommended Column: Acclaim™ Organic Acid (OA) column or similar polar-modified C18 column.[3]

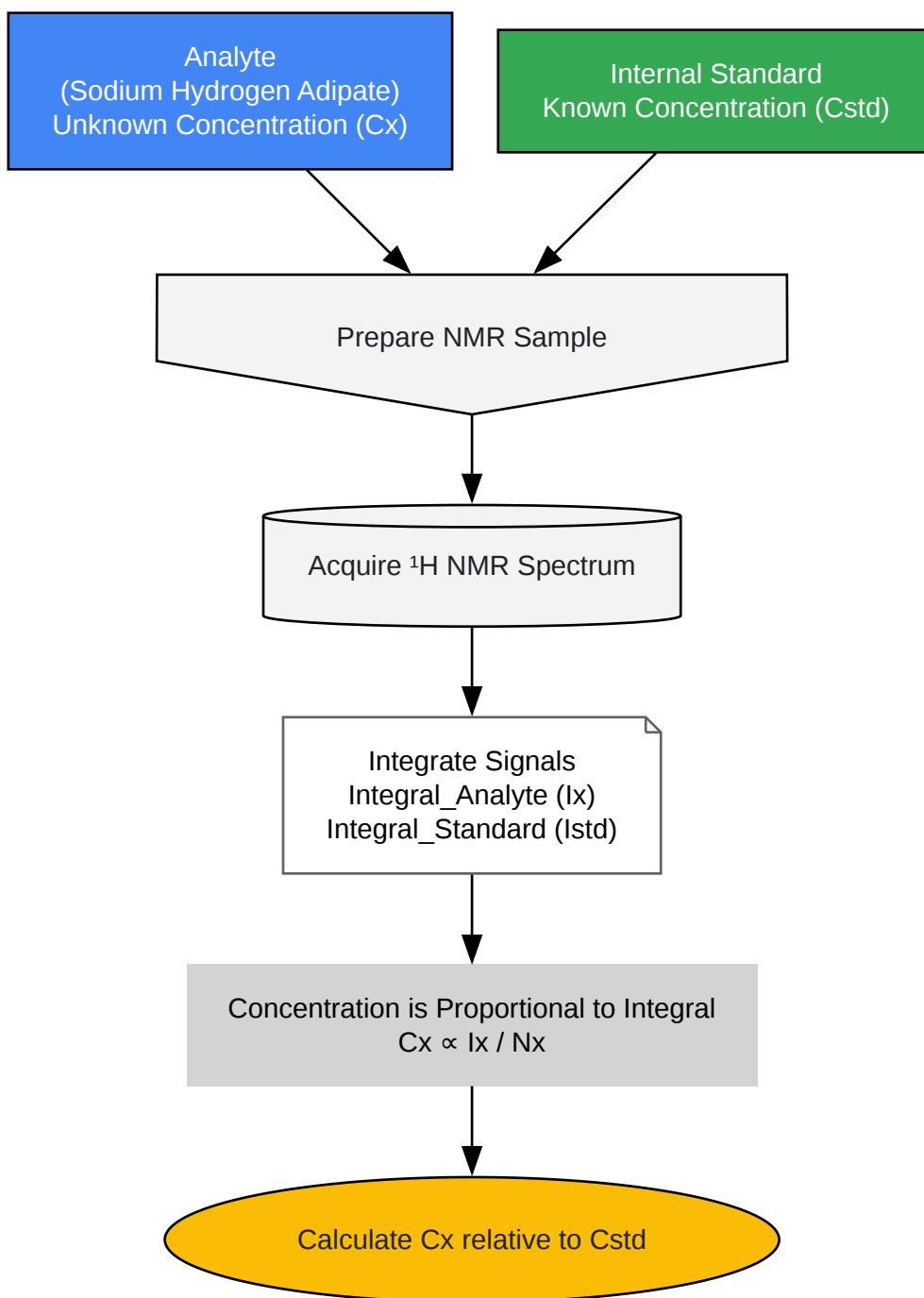
- Reagents and Standards:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Formic Acid (or Phosphoric Acid for non-MS applications).[4]
 - **Sodium Hydrogen Adipate** reference standard.
 - Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the reference standard in deionized water.[3]
 - Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/L) by diluting the stock solution.[3]
- Sample Preparation:
 - Accurately weigh a known amount of the mixture.
 - Dissolve the sample in a known volume of the mobile phase's aqueous component or deionized water.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile.
 - Flow Rate: 0.6 mL/min.[5][6]
 - Injection Volume: 10 μL . [5][6]
 - Column Temperature: 40°C.[5]
 - Detector: ESI-MS in negative ion mode.

- Monitored Ion: Monitor the deprotonated molecular ion $[M-H]^-$ for the adipate anion at m/z 145.[\[3\]](#)
- Data Analysis:
 - Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
 - Quantify the **sodium hydrogen adipate** in the sample by interpolating its peak area on the calibration curve.

Workflow for Analytical Quantification







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